

# 2-Phenyl-1H-benzoimidazol-5-ylamine: A Comprehensive Technical Review

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## Compound of Interest

Compound Name: 2-Phenyl-1H-benzoimidazol-5-ylamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological activities of **2-Phenyl-1H-benzoimidazol-5-ylamine** and its derivatives. The benzimidazole scaffold, a key heterocyclic motif, is a constituent of several clinically important drugs, and derivatives of **2-Phenyl-1H-benzoimidazol-5-ylamine** have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

## Chemical Synthesis

The synthesis of 2-phenyl-1H-benzimidazole derivatives generally involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] A common method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes, owing to the wide availability of various aldehydes.[4]

For instance, the synthesis of 2-Phenyl-1H-benzoimidazol-4-ylamine can be achieved by dissolving 7-nitro-2-phenyl-1H-benzoimidazole in a mixture of tetrahydrofuran, methanol, and water. Iron powder and ammonium chloride are then added, and the mixture is stirred at 60°C for one hour. Following the reaction, water is added, and the product is extracted with ethyl

acetate. The resulting residue is purified by column chromatography to yield the final product.  
[5]

Derivatives can be further modified. For example, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid have been synthesized through an aminomethylation reaction with secondary amines and formaldehyde in absolute ethanol.[6]

## Biological Activities and Therapeutic Potential

Derivatives of **2-Phenyl-1H-benzoimidazol-5-ylamine** have been investigated for a wide range of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.

### Anticancer Activity

The benzimidazole core is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives of 2-phenyl-1H-benzimidazole have demonstrated cytotoxic effects against various cancer cell lines.

One derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB), has been shown to inhibit the proliferation of several human prostate cancer cell lines.[7][8] Mechanistic studies revealed that PPTMB acts on tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis.[7][8] This process involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which stimulates mitochondria-related apoptotic cascades.[7][8]

Another series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives were synthesized and evaluated as fatty acid synthase (FASN) inhibitors.[9] Compounds CTL-06 and CTL-12 from this series showed potent FASN inhibitory activity and selective cytotoxicity against colon and breast cancer cell lines.[9] These compounds induced cell cycle arrest and apoptosis, with western blot analysis indicating an inhibition of FASN expression and an upregulation of pro-apoptotic proteins like Bax.[9]

Substituted 2-phenylbenzimidazole-4-carboxamides have also been synthesized and evaluated for their antitumor activity, acting as "minimal" DNA-intercalating agents.[10]

Table 1: Anticancer Activity of 2-Phenyl-1H-benzimidazole Derivatives

Compound/Derivative	Cancer Cell Line(s)	IC50 (μM)	Mechanism of Action	Reference
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL-06)	HCT-116, Caco-2, MCF-7	3 ± 0.25 (FASN inhibition)	FASN inhibitor, induces apoptosis	[9]
(2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone (CTL-12)	HCT-116, Caco-2, MCF-7	2.5 ± 0.25 (FASN inhibition)	FASN inhibitor, induces apoptosis	[9]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivative (4e)	MCF-7, SK-MEL-28	1 - 10	Kinase inhibition	[11][12]
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide derivative (4f)	MCF-7, SK-MEL-28	1 - 10	Kinase inhibition	[11][12]
N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide	-	1.65 ± 0.55 (17β-HSD10 inhibition)	17β-HSD10 inhibitor	[13]

e (Compound  
33)

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## Antimicrobial Activity

Novel N-(Alkyl)-2-phenyl-1H-benzimidazole-5-carboxamides have been synthesized and evaluated for their in vitro antibacterial activity against *S. aureus*, methicillin-resistant *S. aureus* (MRSA), *E. coli*, and *E. faecalis*, as well as antifungal activity against *C. albicans*.<sup>[14]</sup> One compound, 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamide, demonstrated significant activity against both bacteria and fungi.<sup>[14]</sup>

## Enzyme Inhibition

Derivatives of 2-phenyl-1H-benzimidazole have been identified as potent inhibitors of various enzymes.

A series of 2-phenyl-1H-benzo[d]imidazole-based  $\alpha$ -glucosidase inhibitors were synthesized and evaluated.<sup>[15]</sup> Compounds 15o and 22d were identified as the most promising non-competitive inhibitors with IC<sub>50</sub> values of  $2.09 \pm 0.04 \mu\text{M}$  and  $0.71 \pm 0.02 \mu\text{M}$ , respectively.<sup>[15]</sup> In vivo studies showed that compound 15o exhibited significant hypoglycemic activity.<sup>[15]</sup>

Additionally, N-Mannich bases of 2-Phenyl-5-benzimidazole sulfonic acid were synthesized and evaluated for their enzyme inhibition potential.<sup>[1]</sup> One derivative showed maximum  $\alpha$ -glucosidase inhibition with an IC<sub>50</sub> value of  $66.66 \mu\text{g/ml}$ .<sup>[1]</sup>

Furthermore, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed and synthesized as inhibitors of  $17\beta$ -hydroxysteroid dehydrogenase type 10 ( $17\beta$ -HSD10), an enzyme implicated in Alzheimer's disease.<sup>[13]</sup>

## Experimental Protocols

### General Synthesis of 2-Phenyl-1H-benzimidazole Derivatives

A common synthetic route involves the reaction of o-phenylenediamines with aldehydes.<sup>[4]</sup> For the synthesis of specific derivatives, such as the (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone series, a multi-step synthesis is typically employed, starting from

commercially available materials and involving reactions such as cyclization and amide coupling.[9]

## In Vitro Cytotoxicity Assays

The anticancer activities of newly synthesized compounds are often evaluated using standard cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.[9][11] Cells are typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is then determined by measuring the absorbance of the formazan product formed by the reduction of MTT by viable cells.

## Enzyme Inhibition Assays

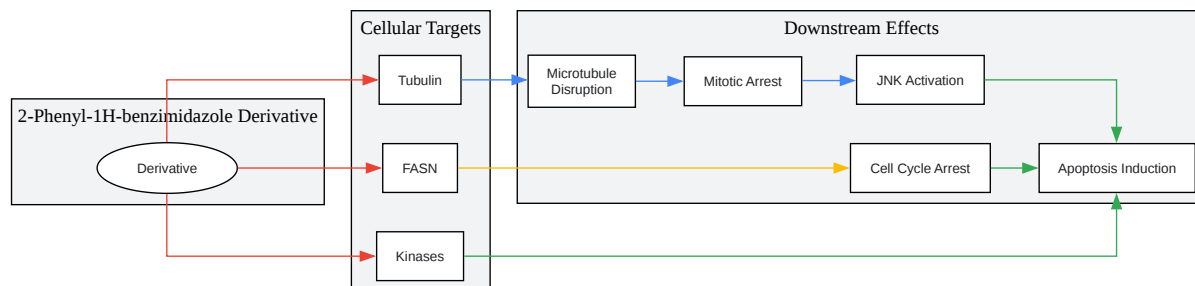
For enzyme inhibition studies, such as  $\alpha$ -glucosidase inhibition, a chromogenic substrate (e.g., p-nitrophenyl- $\alpha$ -D-glucopyranoside) is used.[15] The enzyme is pre-incubated with the inhibitor, and the reaction is initiated by the addition of the substrate. The absorbance of the product (p-nitrophenol) is measured spectrophotometrically to determine the enzyme activity. The IC<sub>50</sub> value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then calculated.

## Western Blot Analysis

To investigate the mechanism of action at the molecular level, western blotting is employed.[9] Cancer cells are treated with the compounds, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., FASN, Bax, Bcl-xL). Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

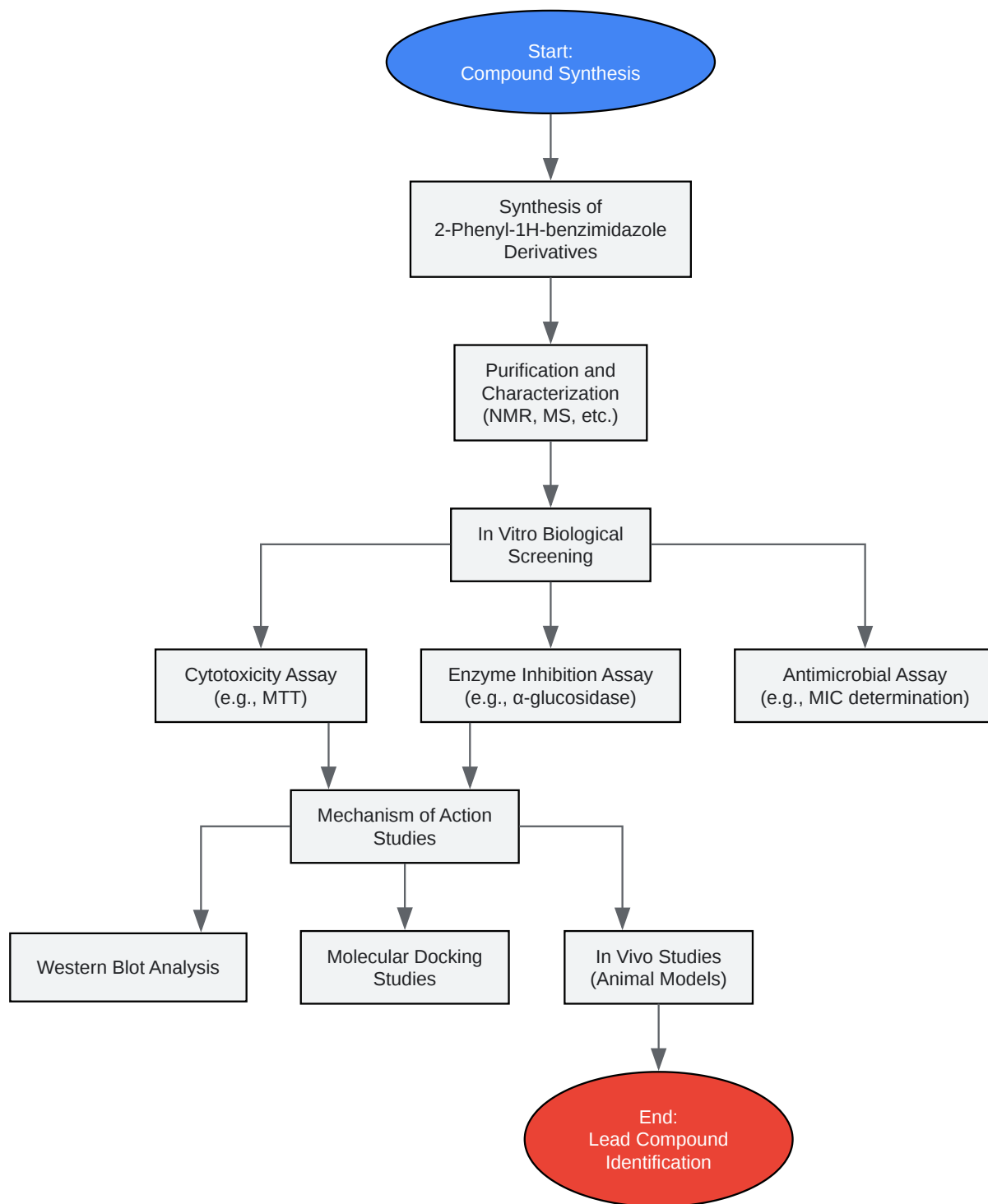
## Signaling Pathways and Workflows

The biological effects of 2-phenyl-1H-benzimidazole derivatives are often mediated through the modulation of specific signaling pathways.



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Caption: Anticancer mechanisms of 2-phenyl-1H-benzimidazole derivatives.



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Caption: General workflow for drug discovery of 2-phenyl-1H-benzimidazole derivatives.

## Conclusion

**2-Phenyl-1H-benzoimidazol-5-ylamine** and its derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, and enzyme-inhibiting agents makes them attractive scaffolds for further drug development. This technical guide provides a consolidated overview of the current state of research, offering valuable information for scientists and researchers working in medicinal chemistry and drug discovery. Future efforts in this area will likely focus on optimizing the existing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising preclinical findings into novel therapeutic agents.

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